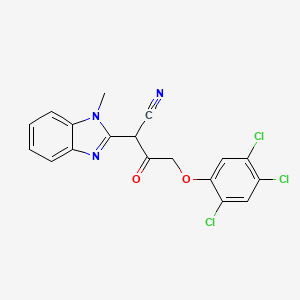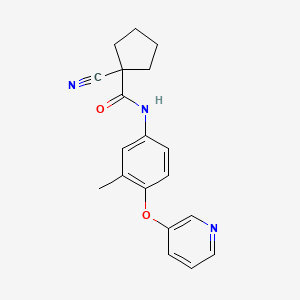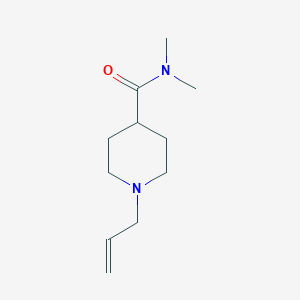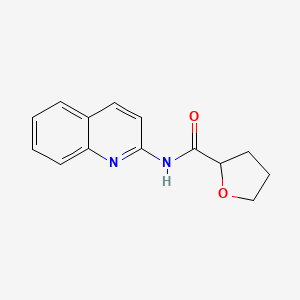
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone, also known as PTTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have antioxidant and antifungal properties. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, there are also limitations to its use in lab experiments, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone research. One area of interest is its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore its potential as an antioxidant and antifungal agent. Overall, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone shows promise as a potentially safe and effective therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-aminopyrimidine with thioamide followed by cyclization and subsequent reaction with benzaldehyde. The purity of the synthesized compound can be determined through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth and induce apoptosis. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(2-phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(19-7-4-9-21-10-8-19)14-11-17-15(18-12-14)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKHSQQDRHLWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)


![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)


![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)

![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)

![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)